molecular formula C7H15NS B13258891 2-Ethyl-6-methylthiomorpholine

2-Ethyl-6-methylthiomorpholine

Cat. No.: B13258891
M. Wt: 145.27 g/mol
InChI Key: AYMNJXDVPITQOZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylthiomorpholine is a heterocyclic organic compound that belongs to the class of thiomorpholines. Thiomorpholines are sulfur-containing analogs of morpholines, which are widely recognized for their applications in pharmaceuticals and agrochemicals. The presence of sulfur in the ring structure imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylthiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methylthiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylthiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-6-methylthiomorpholine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylthiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects by inhibiting the growth and proliferation of microorganisms .

Comparison with Similar Compounds

  • 2-Ethylthiomorpholine
  • 6-Methylthiomorpholine
  • 2-Methylthiomorpholine

Comparison: 2-Ethyl-6-methylthiomorpholine is unique due to the presence of both ethyl and methyl groups on the thiomorpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its solubility, stability, and overall effectiveness in various applications .

Properties

IUPAC Name

2-ethyl-6-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMNJXDVPITQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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